Lansoprazole sulfide

概要

説明

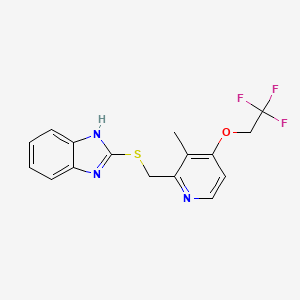

Lansoprazole sulfide is a chemical compound derived from lansoprazole, a well-known proton pump inhibitor used to reduce stomach acid production. This compound is an important intermediate in the synthesis of lansoprazole and other related compounds. It plays a crucial role in the pharmaceutical industry due to its involvement in the production of medications that treat conditions such as peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of lansoprazole sulfide typically involves the condensation of 2-mercapto benzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide. This reaction produces this compound, which can then be oxidized to form lansoprazole . The reaction conditions usually involve ambient temperature and the use of aqueous sodium hydroxide as a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-quality reagents and solvents, along with advanced purification techniques, is essential to achieve the desired quality of this compound .

化学反応の分析

Degradation Reactions

Under stress conditions, LPZS undergoes further degradation:

Acidic Hydrolysis

-

Primary degradant (DP-1) : LPZS itself is a stable degradant of LPZ under acidic stress .

-

Mechanism : Intramolecular reorganization opens the benzimidazole ring, releasing thiol groups (confirmed via m/z 236.0355 fragment) .

Oxidative Degradation

| Degradant | RT (min) | m/z | MS Area (%) | UV Area (%) |

|---|---|---|---|---|

| LPZS | 7.07–7.11 | 354.0884 | 100.0–92.20 | 93.89–92.00 |

| DP-4 | 7.45–7.48 | 386.0769 | 1.36–7.80 | 6.11–8.00 |

DP-4 : Oxidized sulfone derivative (m/z +32 from LPZS), formed minimally under oxidative stress . Competing pathways include N-oxide formation, though fragmentation patterns favor sulfone .

Metabolic Pathways

LPZS is metabolized via hepatic enzymes:

| Reaction | Enzyme | Apparent Kₘ (μM) |

|---|---|---|

| 5-Hydroxylation | CYP2C19 | 15 |

| Sulfoxidation | CYP3A4/5 | 100 |

-

CYP2C19 : Dominates at pharmacologically relevant concentrations (1 μM) .

-

CYP3A4/5 : Catalyzes sulfoxidation to LPZ sulfone at higher concentrations .

Inhibition Mechanism in M. tuberculosis

LPZS inhibits the respiratory chain by binding the Qₒ site of the cytochrome bc₁ complex (CIII₂CIV₂ supercomplex) :

Key Interactions

Functional Impact

| LPZS Concentration | Supercomplex Activity (% Control) |

|---|---|

| 0 nM | 100% |

| 500 nM | 50% |

| 25 μM | <10% |

Mutation of QcrB-F153/M305/M337 reduces binding affinity by 2.3 kcal/mol, confirming target specificity .

Structural Stability

科学的研究の応用

Lansoprazole sulfide (LPZS) is a metabolite of lansoprazole, a proton-pump inhibitor drug . Research indicates that LPZS has potential applications as an antituberculosis agent .

Scientific Research Applications

Antituberculosis agent

- Mechanism of action: LPZS inhibits the quinol substrate oxidation process by binding to the Qo cavity of the mycobacterial respiratory chain supercomplex III .

- Activity against Mycobacterium tuberculosis: LPZS demonstrates activity against M. tuberculosis, including drug-resistant strains . In a murine model of acute TB, oral administration of LPZS significantly reduced the bacterial burden in Mtb-infected mice .

- Selectivity: LPZS displays a selective antituberculous profile and does not affect the growth of several Gram-negative and Gram-positive bacteria .

- Drug combination studies: In vitro drug combination studies with LPZS and several first- and second-line anti-TB drugs have shown additive effects for the tested combinations .

- Prodrug activation: Lansoprazole is converted to LPZS intracellularly, requiring the host's cytoplasm for conversion into an LPZ analogue with antituberculous activity .

Antifungal Activity

Pharmacokinetics

- Studies have evaluated the pharmacokinetics of lansoprazole and its metabolites, including LPZS, after intravenous doses of lansoprazole . LPZ is converted to LPZS intracellularly .

Tuberculosis Incidence

作用機序

Lansoprazole sulfide itself does not have a direct mechanism of action as it is an intermediate compound. its oxidation product, lansoprazole, works by inhibiting the H+/K±ATPase enzyme in gastric parietal cells. This inhibition blocks the final step in gastric acid production, thereby reducing acid secretion and promoting healing of ulcers and other acid-related conditions .

類似化合物との比較

Lansoprazole sulfide is similar to other intermediates used in the synthesis of proton pump inhibitors, such as omeprazole sulfide and pantoprazole sulfide. this compound is unique due to its specific structure and the presence of a trifluoroethoxy group, which contributes to the distinct properties of lansoprazole .

List of Similar Compounds

- Omeprazole sulfide

- Pantoprazole sulfide

- Rabeprazole sulfide

These compounds share similar synthetic pathways and are used in the production of their respective proton pump inhibitors .

生物活性

Lansoprazole sulfide (LPZS) is a metabolite of the proton pump inhibitor lansoprazole, which has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis (M. tuberculosis) and certain fungal pathogens. This article provides an overview of the biological activity of LPZS, supported by research findings, pharmacokinetics, and case studies.

Lansoprazole is primarily known for its role as a gastric proton-pump inhibitor. However, recent studies have demonstrated that LPZS exhibits significant anti-mycobacterial activity. The mechanism involves the intracellular reduction of lansoprazole to LPZS, which then targets the cytochrome bc1 complex in M. tuberculosis. This action disrupts ATP synthesis within the bacteria, leading to cell death.

Key Findings:

- IC50 Values :

- Pharmacokinetics :

Comparative Efficacy

A comparative study analyzed the incidence of tuberculosis in patients using lansoprazole versus other proton pump inhibitors (PPIs) like omeprazole and pantoprazole. The results indicated that lansoprazole users had a significantly lower incidence of TB disease, with an adjusted hazard ratio (HR) of 0.68 (0.52–0.89) . This suggests that lansoprazole may confer protective effects against TB, potentially linked to its metabolism into LPZS.

Case Studies and Clinical Implications

- Anti-Tuberculosis Activity :

-

Fungal Infections :

- Recent investigations have also explored the antifungal properties of lansoprazole and its metabolites. In a mouse model infected with Candida auris , lansoprazole was shown to enhance the efficacy of antifungal treatments, indicating a broader spectrum of action for LPZS beyond mycobacterial infections .

Table 1: Comparative IC50 Values for Lansoprazole and this compound

| Compound | IC50 (μM) in Broth | IC50 (μM) in Intracellular Assays |

|---|---|---|

| Lansoprazole | 32.8 | 1.47 |

| This compound | 0.46 | 0.59 |

Table 2: Patient Characteristics in Lansoprazole Cohort Study

| Characteristic | Lansoprazole Users | Omeprazole/Pantoprazole Users |

|---|---|---|

| Total Patients | 527,364 | 923,500 |

| Mean Age (Years) | 56 | 55 |

| Current Smokers (%) | 23% | 16% |

| Average PPI Exposure (Days) | 408 | 386 |

特性

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLMSUZHFPSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145906 | |

| Record name | Lansoprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103577-40-8 | |

| Record name | Lansoprazole sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANSOPRAZOLE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XP950E2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lansoprazole sulfide exert its anti-mycobacterial activity?

A: this compound, a metabolite of the proton pump inhibitor lansoprazole, exhibits potent activity against Mycobacterium tuberculosis. Research suggests that it targets the cytochrome bc1 complex, a crucial component of the bacterial electron transport chain [, ]. By inhibiting cytochrome bc1, this compound disrupts essential metabolic processes, ultimately leading to bacterial death.

Q2: How does the activity of this compound compare to its parent compound, lansoprazole, in the context of Mycobacterium tuberculosis?

A: Interestingly, while lansoprazole itself shows some anti-mycobacterial activity, its metabolite, this compound, exhibits significantly greater potency []. This highlights the potential of exploring metabolites for enhanced therapeutic benefits.

Q3: Beyond its anti-mycobacterial effects, does this compound demonstrate activity against other diseases?

A: Research indicates that this compound also displays promising activity against triple-negative breast cancer []. It achieves this by inhibiting the enoyl reductase component of fatty acid synthase (FASN) []. This enzyme plays a crucial role in the de novo synthesis of fatty acids, a process often upregulated in cancer cells.

Q4: Are there any known resistance mechanisms against this compound in Mycobacterium tuberculosis?

A: Studies have identified mutations in the cytochrome bc1 complex, specifically in the QcrB and QcrA subunits, that confer resistance to this compound []. Interestingly, some of these mutations also confer cross-resistance to other cytochrome bc1 inhibitors, including Q203, AX-35, and even lansoprazole itself []. This emphasizes the need for ongoing surveillance of resistance development and the exploration of novel therapeutic targets.

Q5: What is the role of Baeyer-Villiger monooxygenases in the context of this compound?

A: Baeyer-Villiger monooxygenases (BVMOs) have emerged as valuable biocatalysts for the asymmetric synthesis of chiral sulfoxides, including this compound [, , , ]. These enzymes can efficiently catalyze the oxidation of prochiral sulfides, such as this compound, into their corresponding chiral sulfoxides, offering an environmentally friendly and highly selective approach for pharmaceutical synthesis [].

Q6: Have there been efforts to improve the catalytic efficiency of BVMOs for this compound synthesis?

A: Indeed, researchers have employed directed evolution strategies, coupled with high-throughput screening methods, to enhance the activity and thermostability of BVMOs for this compound production [, ]. This has resulted in the identification of improved CbBVMO variants, showcasing the potential of protein engineering to optimize biocatalysts for industrial applications [, ].

Q7: What are the primary challenges associated with utilizing this compound as a therapeutic agent?

A: One challenge lies in achieving adequate drug levels in target tissues []. While lansoprazole is readily absorbed orally, its conversion to the active this compound metabolite seems limited within the body []. Research suggests that direct administration of this compound might be necessary to reach therapeutic concentrations, necessitating further exploration of appropriate delivery methods [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。